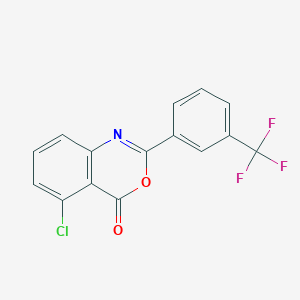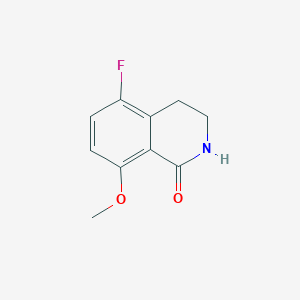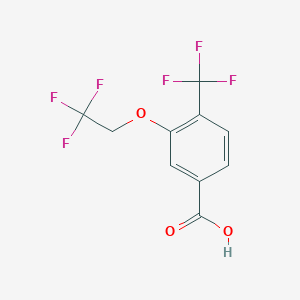
3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid: is an organic compound characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a benzoic acid core. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzoic acid and 2,2,2-trifluoroethanol.
Esterification: The 4-(trifluoromethyl)benzoic acid is esterified with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions, typically using sodium hydroxide, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Esterification and Amidation: The carboxylic acid group can form esters and amides with alcohols and amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Amidation: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Substitution: Products with modified trifluoromethyl or trifluoroethoxy groups.
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the benzoic acid moiety.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also employed in the study of fluorine-containing organic reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure, which can enhance biological activity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid is primarily influenced by its fluorinated groups:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its unique electronic and steric properties.
Pathways Involved: The trifluoromethyl and trifluoroethoxy groups can modulate the compound’s interaction with biological molecules, potentially affecting signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 3-Trifluoromethoxyphenylboronic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
3-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)benzoic acid is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups on the benzoic acid core. This dual fluorination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C10H6F6O3 |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-3-5(8(17)18)1-2-6(7)10(14,15)16/h1-3H,4H2,(H,17,18) |
InChI-Schlüssel |
BTYPQGYHHOPHRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


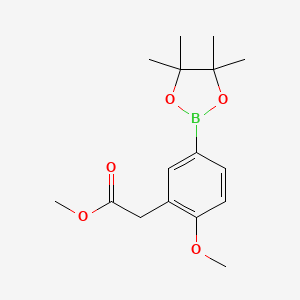
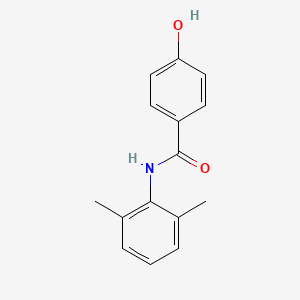
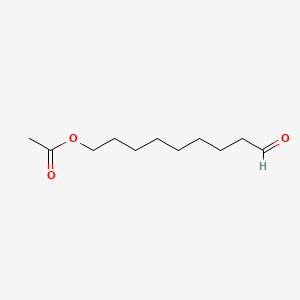
![Spiro[2.7]decane-1-carboxylic Acid](/img/structure/B8653158.png)
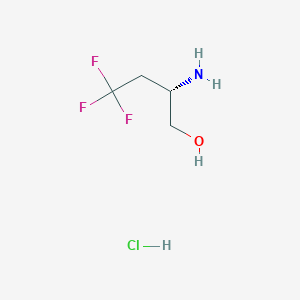

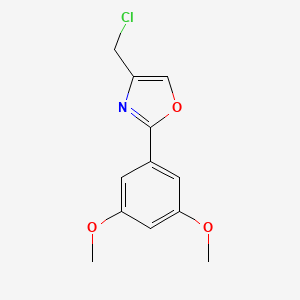
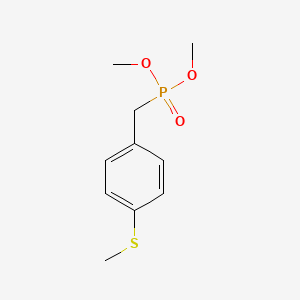
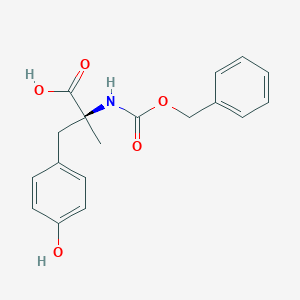
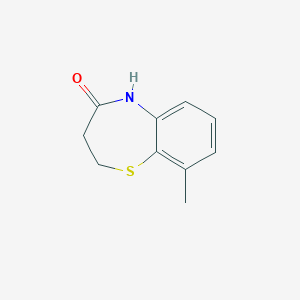
![Methyl 4-[(2,2-difluorocyclopropyl)methoxy]benzoate](/img/structure/B8653199.png)
![1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one](/img/structure/B8653208.png)
